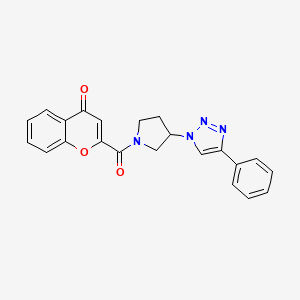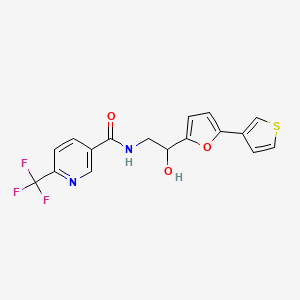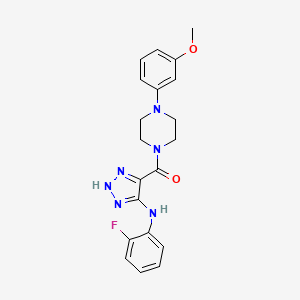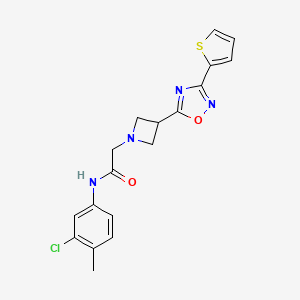
2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as PTC and belongs to the class of heterocyclic compounds. PTC has been the subject of extensive scientific research aimed at understanding its synthesis method, mechanism of action, and potential therapeutic benefits.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis of Triazole Derivatives : The compound has been used in the synthesis of biologically significant structures like 1,2,4-triazolo[1,5-a]pyridines, achieved through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This process is notable for its direct metal-free oxidative N-N bond formation, offering short reaction times and high yields (Zheng et al., 2014).
Development of pH Probes : A ratiometric pH probe based on the dicyanomethylene-4H-chromene platform, synthesized via Knoevenagel Reaction, demonstrated high selectivity and sensitivity for pH variation, with significant fluorescent ratiometric responses and a notable Stokes shift. This probe showcases the first instance of pyrrolidine as part of the product structure in this reaction (Liu et al., 2017).
Catalysis Research : Chiral pyrrolidine SalenMn(III) complexes with an anchored functional group have been synthesized for asymmetric epoxidation of substituted chromenes. This research highlights the effective catalysis of substituted chromenes, showcasing the versatility of chromene derivatives in catalytic applications (Zhang et al., 2008).
Material Science and Photophysical Studies
Supramolecular Structure Analysis : The crystal structures of compounds featuring similar chemical frameworks have been examined to understand their intermolecular contact patterns and packing arrangements, offering insights into the crystallization behavior of this class of compound (Tawfiq et al., 2014).
Photophysical Properties : Investigations into the excitation-dependent emission of zinc complexes with pyridyltriazoles revealed a surprising phenomenon where the emission color changes with excitation wavelength. This study demonstrates the significant influence of supramolecular differences in the single-crystal architecture on photophysical behavior (Gusev et al., 2019).
Biological and Medicinal Research
Cytotoxic Activity Research : A novel series of derivatives based on chromeno[3,4-c]pyrrole-3,4-dione were synthesized and evaluated for their cytotoxic activity, demonstrating the potential therapeutic values of these compounds (Azab et al., 2017).
Investigation of Anticancer Properties : The study of polymorphism in chromen-2-ones assumed for their potential anticancer activity revealed different polymorphic structures, indicating the importance of weak intermolecular interactions in the formation of these structures (Shishkina et al., 2019).
Propriétés
IUPAC Name |
2-[3-(4-phenyltriazol-1-yl)pyrrolidine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c27-19-12-21(29-20-9-5-4-8-17(19)20)22(28)25-11-10-16(13-25)26-14-18(23-24-26)15-6-2-1-3-7-15/h1-9,12,14,16H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFXMMOSGKUJTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2984571.png)

![4-Bromo-1-{[4-(4-fluorophenyl)piperazinyl]sulfonyl}naphthalene](/img/structure/B2984574.png)
![1-ethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2984575.png)
![3-[(3,4-dichlorobenzyl)sulfinyl]-4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2984577.png)

![methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate](/img/structure/B2984580.png)


![N-benzyl-3,4,5-trimethoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2984584.png)
![N-(4-fluorophenyl)-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2984587.png)


![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide](/img/structure/B2984593.png)